4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one

Histone Demethylase Scaffold Hopping Kinase Selectivity

4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one is a synthetic small molecule belonging to the substituted imidazole-pyridine derivative class. It is primarily disclosed in patent literature as a histone demethylase inhibitor, representing a structural chemotype developed for targeting epigenetic regulatory enzymes implicated in cancer and neoplastic diseases.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B15111030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCCN2C=CN=C2)O
InChIInChI=1S/C12H15N3O2/c1-10-7-11(16)8-12(17)15(10)5-2-4-14-6-3-13-9-14/h3,6-9,16H,2,4-5H2,1H3
InChIKeyUZMSSHDYOATFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one: A Substituted Imidazole-Pyridine Derivative for Epigenetic Research


4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one is a synthetic small molecule belonging to the substituted imidazole-pyridine derivative class. It is primarily disclosed in patent literature as a histone demethylase inhibitor, representing a structural chemotype developed for targeting epigenetic regulatory enzymes implicated in cancer and neoplastic diseases [1]. The compound features a 6-methylpyridin-2(1H)-one core linked via a propyl spacer to an imidazole ring, distinguishing it from the more extensively characterized pyridin-4-yl imidazole p38 MAP kinase inhibitor series described in the medicinal chemistry literature [2]. Its Structure-Activity Relationship (SAR) exploration remains largely confined to the intellectual property space, with limited published peer-reviewed pharmacological profiling.

Why Generic Imidazole-Pyridine Analogs Cannot Substitute for 4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one in KDM-Targeted Workflows


Substituted imidazole-pyridine derivatives are active against a range of structurally distinct targets, including p38 MAP kinase, JAK kinases, and histone demethylases [1]. Even within the histone demethylase inhibitor space, subtle modifications to the heterocyclic core, linker topology, or substitution pattern profoundly alter isoform selectivity profiles and cellular potency [2]. The specific 6-methylpyridin-2(1H)-one scaffold bearing a hydroxy substituent and a 3-(imidazol-1-yl)propyl appendage distinguishes this compound from the more common 2-(1H-imidazol-4-yl)pyridine or pyridin-4-yl imidazole cores. Generic replacement with a structurally related but pharmacologically divergent analog—such as a p38-optimized pyridinyl imidazole—risks introducing off-target kinase inhibition and obscuring KDM-specific biological readouts. Without head-to-head selectivity profiling, simple interchange is not scientifically justifiable.

Quantitative Differentiation Evidence for 4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one


Structural Deviation from p38-Optimized Pyridinyl Imidazole Scaffolds

This compound employs a 6-methylpyridin-2(1H)-one core rather than the pyridin-4-yl or 2-aminopyridine scaffold typical of p38 MAP kinase inhibitors such as ML-3375 and its optimized successors [1]. No direct enzymatic comparison data between this compound and p38 inhibitors are publicly available. The claim rests on class-level inference: the pyridin-2(1H)-one core has been associated with histone demethylase inhibition in patent disclosures, whereas the pyridin-4-yl imidazole chemotype is a well-established p38 pharmacophore [2].

Histone Demethylase Scaffold Hopping Kinase Selectivity

Linker-Mediated Differentiation from Fused Triazole-Imidazole KDM Inhibitors

Many KDM inhibitors disclosed in the Celgene Quanticel patent family feature a fused or linked triazole ring system attached to a 2-(1H-imidazol-4-yl)pyridine core [1]. In contrast, 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one employs a flexible propyl linker between the imidazole and the pyridinone core. While no head-to-head biochemical comparison of this compound versus fused-triazole analogs has been published, the flexible linker topology may confer distinct conformational sampling and isoform binding profiles relative to the more rigid fused systems.

Histone Demethylase Linker SAR Isoform Selectivity

Distinction from Hydroxamic Acid HDAC Inhibitor Chemotypes

Compounds bearing a pyridin-2(1H)-one moiety have also been explored as histone deacetylase (HDAC) inhibitors; for instance, certain imidazolidin-2-one/pyridine hybrids display HDAC1 inhibitory activity [1]. This compound's imidazole appendage and the specific 4-hydroxy-6-methyl substitution pattern differentiate it from the HDAC-focused analogs, which typically incorporate a hydroxamic acid zinc-binding group and a distinct CAP group. No direct HDAC profiling data are available for this compound; however, its structural features are more consistent with the KDM inhibitor pharmacophore described in the Quanticel patent estate [2].

HDAC KDM Epigenetic Selectivity

Optimal Research Application Scenarios for 4-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one


KDM Inhibitor Lead Optimization Campaigns Requiring Scaffold Diversification

Medicinal chemistry teams pursuing histone demethylase inhibitors for oncology indications can deploy this compound as a structurally differentiated starting point for SAR expansion. Its flexible propyl-linked imidazole motif offers an alternative to the rigid fused-triazole systems that dominate the Quanticel/Celgene patent landscape [1]. By evaluating this scaffold, teams can probe the conformational flexibility tolerated by KDM isoforms and potentially access selectivity profiles unattainable with constrained analogs.

Epigenetic Selectivity Profiling Against p38 MAP Kinase Off-Targets

Because pyridinyl imidazoles are a known privileged scaffold for p38α MAP kinase inhibition (e.g., ML-3375, IC50 = 0.63 μM) [1], this compound can serve as a negative-control chemotype in kinase counter-screening panels. Its pyridin-2(1H)-one core is structurally distinct from the pyridin-4-yl pharmacophore required for potent p38 binding, making it useful for distinguishing KDM-mediated epigenetic effects from confounding kinase-driven signaling in cellular assays.

Building Patent-Focused Compound Collections for Histone Demethylase Drug Discovery

Procurement specialists assembling targeted libraries for epigenetic screening should include this compound as a representative of the substituted imidazole-pyridine derivative subclass disclosed in US 9,527,829 and related filings [1]. Its inclusion ensures coverage of the chemical space claimed in the Quanticel portfolio, which is particularly relevant for organizations seeking freedom-to-operate clarity or conducting patent landscape analyses in the KDM inhibitor field.

Mechanistic Studies Differentiating KDM from HDAC Inhibition in Cancer Models

Researchers investigating epigenetic mechanisms in cancer cell lines can use this compound alongside HDAC inhibitors to dissect the relative contributions of histone demethylation versus deacetylation. The compound's pyridin-2(1H)-one core lacks the hydroxamic acid zinc-binding group characteristic of HDAC inhibitors such as SAHA [1], reducing the probability of HDAC cross-reactivity. Parallel treatment with this compound and a reference HDAC inhibitor can help attribute phenotypic effects to the correct epigenetic target class.

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